molecular formula C11H19IN2O B2876457 5-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole CAS No. 1856028-11-9

5-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole

Cat. No.: B2876457
CAS No.: 1856028-11-9
M. Wt: 322.19
InChI Key: GJYRVVSSTCQXAU-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butoxymethyl group at the 5-position, an iodine atom at the 4-position, and an isopropyl group at the 1-position of the pyrazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

5-(butoxymethyl)-4-iodo-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-4-5-6-15-8-11-10(12)7-13-14(11)9(2)3/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYRVVSSTCQXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the butoxymethyl group: This step involves the alkylation of the pyrazole ring with butoxymethyl chloride in the presence of a base such as potassium carbonate.

    Isopropylation: The final step involves the alkylation of the nitrogen atom at the 1-position with isopropyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the iodine atom.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole.

    Substitution: Formation of 4-azido-5-(butoxymethyl)-1-isopropyl-1H-pyrazole.

Scientific Research Applications

5-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-isopropyl-1H-pyrazole: Lacks the butoxymethyl group, resulting in different chemical properties.

    5-(butoxymethyl)-1-isopropyl-1H-pyrazole: Lacks the iodine atom, affecting its reactivity.

    5-(butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole: Contains a chlorine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

5-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the butoxymethyl group enhances its solubility and potential interactions with biological targets, while the iodine atom provides a site for further chemical modifications.

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